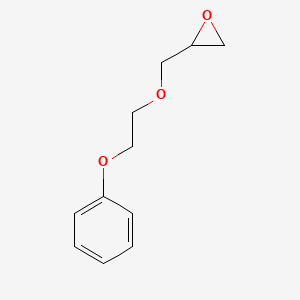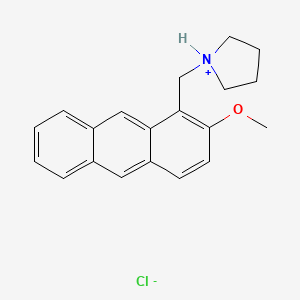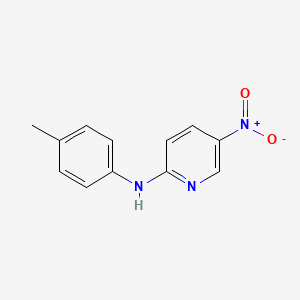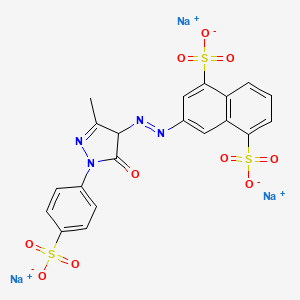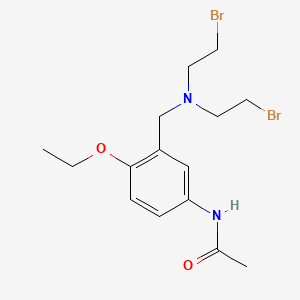
Acetanilide, 3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- is a complex organic compound that belongs to the class of acetanilides. This compound is characterized by the presence of an acetanilide core, substituted with a bis(2-bromoethyl)amino group and an ethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- typically involves the reaction of acetanilide with bis(2-bromoethyl)amine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bis(2-bromoethyl)amino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetanilide derivatives.
Applications De Recherche Scientifique
Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- involves its interaction with specific molecular targets. The bis(2-bromoethyl)amino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanilide: The parent compound, used as an analgesic and antipyretic.
N-Phenylacetamide: Another derivative of acetanilide with similar properties.
Bis(2-bromoethyl)amine: A related compound with similar reactivity.
Uniqueness
Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- is unique due to the presence of both the bis(2-bromoethyl)amino group and the ethoxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler acetanilide derivatives.
Propriétés
Numéro CAS |
56266-58-1 |
|---|---|
Formule moléculaire |
C15H22Br2N2O2 |
Poids moléculaire |
422.15 g/mol |
Nom IUPAC |
N-[3-[[bis(2-bromoethyl)amino]methyl]-4-ethoxyphenyl]acetamide |
InChI |
InChI=1S/C15H22Br2N2O2/c1-3-21-15-5-4-14(18-12(2)20)10-13(15)11-19(8-6-16)9-7-17/h4-5,10H,3,6-9,11H2,1-2H3,(H,18,20) |
Clé InChI |
NORHZSMKLTXYEU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)NC(=O)C)CN(CCBr)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






